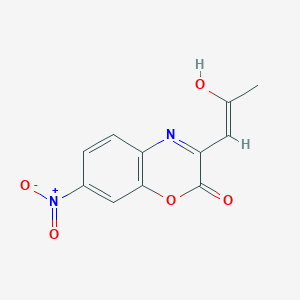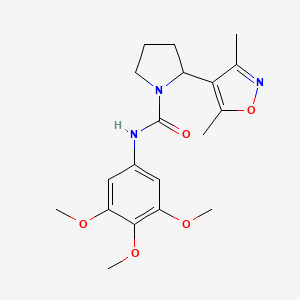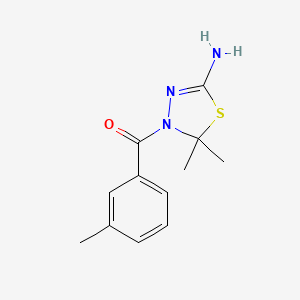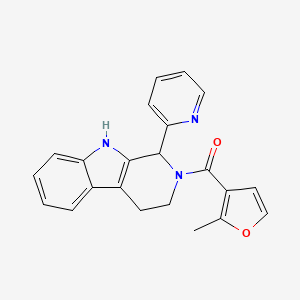
5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one, also known as FPTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPTQ is a thiazole derivative that has shown promising results in various studies, and its synthesis method is relatively straightforward.
作用机制
The mechanism of action of 5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit the growth of bacterial cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound is also stable under normal laboratory conditions and has a long shelf life. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of 5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one. One potential direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential as an antimicrobial agent and to explore its activity against different bacterial strains. Additionally, this compound could be studied for its potential applications in materials science, such as its ability to act as a catalyst in chemical reactions. Overall, this compound is a compound with significant potential for various scientific applications, and further research is needed to fully understand its properties and potential.
合成方法
The synthesis of 5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one involves the condensation reaction between 4-fluorobenzaldehyde and 2-amino-3-pyridinethiol in the presence of acetic acid. The reaction takes place at room temperature and produces this compound as a yellow solid in good yield. The purity of the synthesized compound can be improved by recrystallization.
科学研究应用
5-(4-fluorobenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. This compound has also been studied for its potential application as an antimicrobial agent, with studies showing that it has significant activity against various bacterial strains.
属性
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEUKWTXRPMIDS-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6091395.png)



![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6091434.png)
![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)


![1-[3-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6091461.png)
![5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6091475.png)
